molecular formula C22H24ClN5O2 B2560773 1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1448126-21-3

1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No.: B2560773
CAS No.: 1448126-21-3
M. Wt: 425.92
InChI Key: COORQFMODXFFPK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a complex organic compound with the molecular formula C22H24ClN5O2 and a molecular weight of 425.9 g/mol . This ureum derivative features a multifunctional structure that combines a chlorophenyl ring, a modified dihydrophthalazinone core, and a pyrrolidine side chain, which may contribute to its unique pharmacological profile and interaction with specific biological targets . This compound is a phthalazine derivative that has been identified as a potent inhibitor of PARP1 and PARP2 (Poly [ADP-ribose] polymerase 1 and 2), key enzymes involved in DNA repair . By inhibiting these enzymes, particularly in cancer cells with homologous recombination deficiencies, this compound can induce synthetic lethality, making it a candidate for the development of targeted cancer therapeutics . Its mechanism may also extend to the inhibition of tubulin polymerization, suggesting potential dual-action anti-cancer activity . Recent research has focused on the synthesis, characterization, and biological evaluation of this compound due to its promising therapeutic applications in chemical biology and pharmaceutical sciences . Preclinical studies suggest it exhibits inhibitory activity against specific enzymes involved in inflammatory processes and cell proliferation, indicating potential utility for treating inflammatory diseases and certain cancer types . Researchers value this compound for its reported good bioavailability and an acceptable safety profile in preclinical models . The compound is offered for research purposes and is not intended for human or veterinary diagnostic or therapeutic use . Its SMILES representation is O=C(NCc1nn(CCN2CCCC2)c(=O)c2ccccc12)Nc1ccccc1Cl .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-18-9-3-4-10-19(18)25-22(30)24-15-20-16-7-1-2-8-17(16)21(29)28(26-20)14-13-27-11-5-6-12-27/h1-4,7-10H,5-6,11-15H2,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COORQFMODXFFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes a chlorophenyl group and a pyrrolidinyl moiety. The presence of the urea functional group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

A study evaluated the anticancer properties of several derivatives similar to this compound using the A549 human lung adenocarcinoma model. The compounds were tested at a concentration of 100 µM for 24 hours, and cell viability was assessed using an MTT assay. The results indicated that the compound exhibited significant cytotoxicity against cancer cells compared to a control (cisplatin), suggesting structure-dependent anticancer activity .

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound is scarce, related studies on similar structures have shown promising results. For instance, compounds with similar urea linkages have demonstrated antibacterial and antifungal activities against various strains. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance these activities .

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation into the efficacy of pyrrolidine derivatives revealed that compounds structurally related to this compound showed varying degrees of cytotoxicity against A549 cells. The study highlighted that specific structural features significantly influenced the anticancer activity .

Case Study 2: Neuroprotective Properties
In a separate study focusing on neuroprotective effects, derivatives were tested in models simulating neurodegeneration. The findings suggested that certain modifications in the chemical structure could enhance neuroprotective effects by reducing oxidative stress markers in neuronal cells .

Data Tables

Activity Type Effect Reference
AnticancerSignificant cytotoxicity
AntimicrobialModerate antibacterial effect
NeuroprotectiveReduced oxidative stress

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example, research published in the Journal of Medicinal Chemistry indicates that derivatives of phthalazine exhibit potent cytotoxicity against HCT-116 cells through mechanisms involving apoptosis and inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) . The structural characteristics of 1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea may enhance its effectiveness in targeting cancer pathways.

Potential in Targeted Therapy

The design of proteolysis-targeting chimeras (PROTACs) has gained traction in targeted cancer therapy. Research indicates that compounds similar to this compound can be utilized in developing PROTACs that selectively degrade oncogenic proteins . This approach could provide a novel therapeutic strategy for cancers resistant to conventional treatments.

Neuropharmacological Effects

Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection . Future studies could explore whether this compound exhibits any neuroprotective properties or influences cognitive functions.

Case Studies

StudyFindings
Journal of Medicinal ChemistryDemonstrated cytotoxicity against HCT-116 cells via apoptosis and VEGFR2 inhibition .
ResearchGateInvestigated synthesis and evaluation of phthalazine derivatives with anticancer activity .
ACS PublicationsExplored metabolism and pharmacokinetics of PROTACs including similar compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Containing Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea Phthalazinone 2-Chlorophenyl, pyrrolidin-1-yl ethyl ~426.9 (calculated) Urea linker, basic pyrrolidine
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea Pyrrolidinone 3,4-Dimethoxybenzyl, 4-fluorophenyl, 4-methoxyphenyl ~549.5 Multiple methoxy groups, fluorophenyl
Ethyl 1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-... Azetidinone/Isoquinoline 4-Chlorophenyl, nitro, methoxyphenyl, ethyl ester ~671.1 Complex polycyclic framework, nitro group

Key Observations :

  • Core Structure Diversity: The target compound’s phthalazinone core distinguishes it from the pyrrolidinone and azetidinone cores in analogues . Phthalazinones are associated with kinase inhibition (e.g., PARP inhibitors), whereas azetidinones are prevalent in β-lactam antibiotics.
  • Substituent Impact: Chlorophenyl vs. Fluorophenyl: The 2-chlorophenyl group in the target compound may confer greater lipophilicity compared to the 4-fluorophenyl group in ’s compound . Chlorine’s larger atomic radius and electronegativity could enhance van der Waals interactions in hydrophobic binding pockets. Pyrrolidinyl Ethyl vs. Methoxyphenyl: The pyrrolidinyl ethyl chain in the target compound likely improves aqueous solubility relative to the methoxyphenyl-substituted pyrrolidinyl group in ’s compound, owing to the former’s ionizable amine . Urea Linker Variations: While all compounds retain the urea moiety, the target compound’s methylene bridge between urea and phthalazinone may increase conformational flexibility compared to the rigid pyrrolidinone linkage in ’s compound .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

Property Target Compound Compound Compound
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to polar methoxy groups) ~4.1 (high due to nitro and aromatic groups)
Solubility (mg/mL) ~0.5 (moderate, enhanced by pyrrolidine) ~0.3 (limited by methoxy groups) <0.1 (poor, due to polycyclic structure)
Target Affinity (Hypothetical) PARP enzymes (phthalazinone-dependent) Kinase or GPCR (fluorophenyl interactions) Bacterial enzymes (azetidinone core)

Research Findings :

  • Compound : Methoxy and fluorophenyl groups may favor CNS penetration but reduce metabolic stability due to oxidative demethylation risks .
  • Target Compound: The phthalazinone core and pyrrolidinyl ethyl group position it as a candidate for oncology research, though direct bioactivity data remain unreported.

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